molecular formula C8H4Cl2N2O2 B13928097 Methyl 2,5-dichloro-6-cyanonicotinate

Methyl 2,5-dichloro-6-cyanonicotinate

Cat. No.: B13928097
M. Wt: 231.03 g/mol
InChI Key: KKRPXIDOVGJDMU-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-6-cyanonicotinate is a substituted pyridine derivative with the molecular formula C8H4Cl2N2O2 . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The structure features both chloro and cyano functional groups on the pyridine ring, making it a valuable scaffold for constructing more complex molecules through nucleophilic substitution and other transformation reactions. While specific biological data for this compound is limited, its core structure is relevant in pharmaceutical research. Substituted nicotinate and chloronicotinate derivatives are frequently explored as key intermediates in the development of kinase inhibitors . For instance, certain thienopyridine and benzothiophene compounds, which are built from similar halogenated nicotinate precursors, have been investigated for their activity as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors . IRAK4 plays a critical role in innate immune signaling through the Toll-like receptor (TLR) and IL-1 receptor families, and its inhibition is a target for therapeutic research in autoimmune, inflammatory, and oncological diseases . Researchers can utilize this compound as a building block to synthesize and screen novel compounds for such biological activities. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

methyl 2,5-dichloro-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H4Cl2N2O2/c1-14-8(13)4-2-5(9)6(3-11)12-7(4)10/h2H,1H3

InChI Key

KKRPXIDOVGJDMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 2,5 Dichloro 6 Cyanonicotinate

Established Synthetic Routes and Their Mechanistic Insights

The synthesis of highly functionalized pyridines like Methyl 2,5-dichloro-6-cyanonicotinate often involves multi-step sequences that build upon a pre-formed pyridine (B92270) ring or construct the ring with the desired substitution pattern.

Direct Synthesis Approaches

Direct synthesis of this compound in a single step is challenging due to the difficulty of controlling the regioselective introduction of three different substituents. However, multi-component reactions (MCRs) offer a pathway to construct highly substituted pyridine rings in a convergent manner. While a specific MCR for this exact molecule is not prominently documented, the general approach involves the condensation of a β-keto ester, an active methylene (B1212753) compound (like malononitrile), an aldehyde, and an ammonia (B1221849) source. The final substitution pattern is dictated by the choice of starting materials.

Multi-step Convergent and Divergent Strategies

Multi-step syntheses are more common for preparing intricately substituted pyridines. These can be categorized as convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is modified to produce a range of derivatives.

A plausible divergent strategy for this compound could commence with a pre-existing dichloronicotinic acid derivative. For instance, starting with a compound like 2,5-dichloronicotinic acid, the subsequent steps would involve esterification to form the methyl ester, followed by a regioselective cyanation at the 6-position. The success of this approach hinges on the ability to selectively introduce the cyano group without displacing the existing chlorine atoms.

Regioselective Functionalization Techniques

Achieving the desired 2,5-dichloro-6-cyano substitution pattern requires precise control over the regioselectivity of chlorination and cyanation reactions.

Chlorination Strategies and Control of Selectivity

The conversion of hydroxypyridines (or pyridones) to chloropyridines is a fundamental transformation in pyridine chemistry. A common method for this conversion is the use of phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst. For instance, the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride from methyl 2,6-dihydroxy-5-fluoronicotinate is achieved using excess phosphorus oxychloride. google.com This suggests that a dihydroxynicotinic acid ester precursor could be a viable starting point for introducing the two chlorine atoms.

Controlling the regioselectivity of chlorination on a pyridine ring that already bears other substituents is a significant challenge. The electronic nature and position of the existing groups direct the position of incoming electrophiles or the susceptibility of leaving groups to nucleophilic substitution.

Cyanation Methods and Positional Control

The introduction of a cyano group onto a pyridine ring can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr) of a halide with a cyanide salt or transition-metal-catalyzed cyanation reactions.

For the synthesis of this compound, a potential route involves the cyanation of a precursor such as methyl 2,5,6-trichloronicotinate. The relative reactivity of the chlorine atoms at the 2, 5, and 6-positions would determine the outcome of the reaction. The chlorine at the 6-position is generally more activated towards nucleophilic attack than the one at the 5-position.

An alternative approach is the direct C-H cyanation of a 2,5-dichloronicotinate. Recent advances in C-H functionalization have provided methods for the regioselective introduction of cyano groups, often using transition metal catalysts or photoredox catalysis. mdpi.com

Precursor Synthesis and Optimization

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. The synthesis of a key intermediate, such as a dihydroxynicotinic acid ester, can be achieved through condensation reactions. For example, the synthesis of methyl 2,6-dihydroxy-5-fluoronicotinate involves the reaction of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) in the presence of a base, followed by the addition of methyl malonamate. google.com A similar strategy could be adapted for the synthesis of the non-fluorinated analogue.

Optimization of precursor synthesis involves fine-tuning reaction conditions such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize the formation of byproducts. The table below outlines some key considerations in precursor synthesis.

ParameterConsiderations for Optimization
Starting Materials Purity and reactivity of reactants.
Solvent Polarity and boiling point to ensure solubility and appropriate reaction temperature.
Catalyst Choice of acid or base catalyst to promote the desired reaction pathway.
Temperature Control of reaction temperature to manage reaction rate and prevent side reactions.
Reaction Time Monitoring the reaction to ensure completion without degradation of the product.
Work-up and Purification Efficient extraction and purification methods (e.g., crystallization, chromatography) to isolate the pure precursor.

Preparation of Substituted Pyridine Carboxylic Acids and Esters

The initial phase in the synthesis of the target molecule often involves the construction of a substituted nicotinic acid or its ester. A common strategy begins with the formation of a dihydroxynicotinate precursor. For instance, a plausible route could start from the condensation of an enamine with an activated carbonyl compound, followed by cyclization to form the pyridine ring.

Following the formation of the pyridine ring, the introduction of chloro substituents is a critical step. This is typically achieved through a chlorination reaction. For example, a dihydroxynicotinate intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. The reaction conditions, such as temperature and the use of catalysts, are crucial for achieving high yields and preventing side reactions.

The final step in this stage is the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished by reacting the nicotinic acid derivative with methanol (B129727) in the presence of an acid catalyst. Alternatively, the methyl ester group might be carried through from an earlier stage of the synthesis.

A representative reaction for the chlorination and esterification of a related compound, methyl 2,6-dihydroxy-5-fluoronicotinate, is detailed in patent literature, showcasing the transformation into a dichloro derivative. google.com

StepReactantsReagentsProduct
Dichlorination Methyl 2,6-dihydroxynicotinate derivativePhosphorus oxychloride (POCl₃), Lithium chlorideMethyl 2,6-dichloronicotinate derivative
Esterification 2,5-dichloro-6-cyanonicotinic acidMethanol, Acid catalystThis compound

Modification of Existing Nicotinate (B505614) Frameworks

An alternative and often more direct approach involves the modification of a pre-existing, suitably substituted nicotinate framework. A key transformation in the synthesis of this compound is the introduction of the cyano group at the 6-position. A well-established method for this is the Sandmeyer reaction. nih.gov

This reaction sequence would begin with a nicotinate ester bearing an amino group at the 6-position, for example, Methyl 6-amino-2,5-dichloronicotinate. This amino group can be converted into a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then reacted with a cyanide salt, typically copper(I) cyanide, to introduce the cyano group onto the pyridine ring. nih.gov

The successful execution of the Sandmeyer reaction is highly dependent on careful temperature control, as diazonium salts are often unstable at elevated temperatures. The reaction provides a powerful tool for introducing a cyano group into an aromatic ring, a functional group that is otherwise challenging to install directly.

ReactionStarting MaterialKey ReagentsProduct
Sandmeyer Cyanation Methyl 6-amino-2,5-dichloronicotinate1. Sodium nitrite, Acid2. Copper(I) cyanideThis compound

Sustainable and Scalable Synthetic Approaches

The industrial production of fine chemicals like this compound necessitates the development of synthetic routes that are not only efficient but also environmentally benign and economically viable on a large scale.

Investigation of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of active research. Key considerations include the use of safer solvents, waste reduction, and the development of catalytic processes.

One promising area is the use of ionic liquids (ILs) as alternative reaction media. eurekaselect.comalfa-chemistry.com ILs are salts with low melting points that can offer advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. longdom.org Their use could potentially replace hazardous volatile organic solvents in steps like chlorination or cyanation.

Biocatalysis also presents a green alternative for the synthesis of pyridine derivatives. While direct enzymatic synthesis of the target molecule is not yet established, research into enzymatic approaches for nicotinic acid synthesis points towards a future where biocatalysts could be employed for key transformations, reducing the reliance on harsh chemical reagents. frontiersin.org

Furthermore, the choice of reagents can significantly impact the greenness of a synthesis. For instance, in the chlorination step, exploring alternatives to phosphorus oxychloride that generate less hazardous waste is a key objective. Similarly, for the cyanation step, methods that avoid the use of highly toxic cyanide salts are being investigated.

Process Optimization for Industrial Relevance

For a synthetic route to be industrially relevant, it must be scalable, safe, and cost-effective. Process optimization plays a crucial role in achieving these goals.

Continuous flow chemistry is a powerful technology for scaling up chemical reactions safely and efficiently. beilstein-journals.orgvcu.edu Reactions that are highly exothermic or involve hazardous reagents, such as the Sandmeyer reaction, can be performed with greater control and safety in a continuous flow reactor. This technology allows for precise control of reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity. The reduced reaction volumes at any given time in a flow reactor also minimize the risks associated with handling unstable intermediates like diazonium salts.

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key aspect of industrial optimization. This can involve combining multiple reaction steps into a one-pot synthesis, thereby reducing the number of unit operations and minimizing waste generation. vcu.edu

Chemical Reactivity and Transformation Studies of Methyl 2,5 Dichloro 6 Cyanonicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in Methyl 2,5-dichloro-6-cyanonicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of three electron-withdrawing groups (two chloro, one cyano, and the methyl ester). This electron deficiency makes the ring susceptible to nucleophilic attack, a characteristic feature of Nucleophilic Aromatic Substitution (SNAr) reactions.

Reactivity at the C-2, C-5, and C-6 Positions of the Pyridine Ring

The reactivity of the chloro substituents at the C-2 and C-5 positions towards nucleophiles is not equal. The position para to a strong electron-withdrawing group is generally the most activated towards SNAr. In this molecule, the cyano group at C-6 strongly activates the chloro group at the C-2 position (para-relationship). The chloro group at C-5 is meta to the cyano group and the ester group, and ortho to the other chloro group, which provides less activation compared to the C-2 position. The C-6 position, bearing the cyano group, is also a potential site for nucleophilic attack, where the cyano group could be displaced. However, displacement of a chloro group is generally more favorable. Therefore, the expected order of reactivity for nucleophilic substitution is C-2 > C-5.

Regioselectivity and Stereochemical Aspects of Substitution

The regioselectivity of SNAr reactions on this compound is primarily dictated by the electronic effects of the substituents. As mentioned, the C-2 position is the most activated site for nucleophilic attack due to its para-relationship with the strongly electron-withdrawing cyano group at C-6. This directs nucleophiles to preferentially substitute the chloro group at the C-2 position.

Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can influence the regioselectivity of substitution at the C-2 versus C-6 positions. researchgate.net For instance, bulky substituents at the 3-position can sterically hinder the approach of a nucleophile to the C-2 position, thereby favoring substitution at the C-6 position. researchgate.net In the case of this compound, the methyl ester at C-3 could exert some steric influence, but the strong electronic activation at C-2 by the C-6 cyano group is expected to be the dominant factor.

Table 1: Predicted Regioselectivity of SNAr Reactions

NucleophilePredicted Major Substitution PositionRationale
AminesC-2Strong electronic activation from the para-cyano group.
AlkoxidesC-2Strong electronic activation from the para-cyano group.
ThiolatesC-2Strong electronic activation from the para-cyano group.

Reactions Involving the Cyano Group

The cyano group at the C-6 position is a versatile functional group that can undergo various chemical transformations, most notably hydrolysis to a carboxylic acid and reduction to an amine or an imine.

Hydrolysis to Carboxylic Acids

The hydrolysis of the cyano group in this compound to a carboxylic acid can be achieved under either acidic or basic conditions. The reaction proceeds via an intermediate amide.

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The nitrogen of the cyano group is protonated, making the carbon atom more electrophilic and susceptible to attack by water.

Under basic conditions, the nitrile is treated with a strong base like sodium hydroxide (B78521), followed by acidification. The hydroxide ion directly attacks the electrophilic carbon of the cyano group.

The presence of other functional groups, particularly the methyl ester, needs to be considered as it can also be hydrolyzed under these conditions. Careful control of reaction conditions would be necessary to achieve selective hydrolysis of the cyano group. For instance, enzymatic hydrolysis could offer a milder and more selective alternative.

Table 2: General Conditions for Hydrolysis of Cyanopyridines

ReactionReagents and ConditionsProduct
Acidic HydrolysisDilute HCl or H2SO4, heatCarboxylic Acid
Basic Hydrolysis1. NaOH or KOH, heat2. H3O+Carboxylic Acid

Reduction to Amines and Imines

The cyano group can be reduced to a primary amine or an intermediate imine. Catalytic hydrogenation is a common method for this transformation. Various catalysts can be employed, with Raney nickel and palladium on carbon (Pd/C) being frequently used. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity of the reduction. For instance, catalytic reduction of 3-cyanopyridine (B1664610) in the presence of Raney nickel under acidic conditions has been reported to yield nicotinaldehyde, indicating the formation of an imine intermediate which is then hydrolyzed. google.com To obtain the amine, the reaction is typically run to completion.

Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor offers a milder alternative for the reduction of cyanoarenes to benzylamines. nih.gov

Table 3: General Methods for the Reduction of Cyanopyridines

ReactionReagents and ConditionsProduct
Catalytic HydrogenationH2, Raney Ni or Pd/C, solvent (e.g., ethanol, acetic acid)Primary Amine
Chemical ReductionLiAlH4, NaBH4 (less reactive)Primary Amine
Electrocatalytic HydrogenationPEM reactor, catalyst (e.g., PtPd/C)Primary Amine

Nitrile-based Cycloadditions and Condensations

The nitrile group in this compound is a potential site for various chemical transformations, including cycloaddition and condensation reactions. Generally, the reactivity of a nitrile group in such reactions is influenced by the electronic nature of the molecule. In this case, the electron-withdrawing effects of the chloro and methoxycarbonyl substituents on the pyridine ring would render the carbon atom of the cyano group more electrophilic, potentially enhancing its reactivity towards nucleophiles.

While specific examples of cycloaddition reactions involving this compound are not readily found, the nitrile group could theoretically participate in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form tetrazole or oxadiazole rings, respectively. Similarly, condensation reactions with nucleophiles are plausible. For instance, reaction with hydrazine (B178648) could lead to the formation of 3-amino-1,2,4-triazoles, and reaction with hydroxylamine (B1172632) could yield N-hydroxyamidines. The feasibility and specific conditions for these transformations would require experimental investigation.

Reactions Involving the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic acyl substitution reactions.

Table 1: Plausible Transesterification Reactions of this compound

Reactant Alcohol Catalyst (Example) Expected Product
Ethanol Sulfuric Acid Ethyl 2,5-dichloro-6-cyanonicotinate
Isopropanol Sodium Methoxide Isopropyl 2,5-dichloro-6-cyanonicotinate

This table is illustrative and based on general principles of transesterification, not on specific experimental data for this compound.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,5-dichloro-6-cyanonicotinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a base such as sodium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is a reversible process that requires a strong acid and water. Given the electron-deficient nature of the pyridine ring, the ester is expected to be relatively reactive towards hydrolysis.

Direct reaction of this compound with amines or hydrazine would lead to the formation of the corresponding amides or hydrazides, respectively. These reactions, often referred to as aminolysis or hydrazinolysis, typically require heating and may be catalyzed. The resulting amides and hydrazides could serve as valuable intermediates for the synthesis of more complex molecules. For instance, the hydrazide could be a precursor for the synthesis of various heterocyclic systems.

Electrophilic Aromatic Substitution (EAS) on the Nicotinate (B505614) Core

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The pyridine ring is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the pyridine ring is further deactivated by the presence of two chlorine atoms, a cyano group, and a methoxycarbonyl group. All of these are strong electron-withdrawing groups, which significantly reduce the electron density of the ring, making it highly resistant to attack by electrophiles.

Therefore, it is highly improbable that this compound would undergo typical EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions under standard conditions. Forcing conditions would likely lead to degradation of the molecule rather than the desired substitution. Studies on the nitration of 2,5-dichlorobenzenesulfonic acid derivatives have shown that substitution is possible, but the presence of even more deactivating groups on the nicotinate core of the target molecule makes such reactions extremely challenging. njit.edunjit.edu

Metal-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring of this compound represent reactive sites for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the chlorine atoms at the C2 and C5 positions could potentially allow for selective functionalization.

Common cross-coupling reactions that could be applied to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. The regioselectivity of Suzuki couplings on dihalopyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl groups. Regioselective Sonogashira couplings have been reported for dichloropyrones and other dihaloheterocycles, suggesting that selective functionalization of this compound might be achievable. nih.govrsc.orgelsevierpure.com

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. The Heck reaction is a versatile method for C-C bond formation and has been applied to various haloheterocycles. nih.gov

Stille Coupling: Coupling with organostannanes, catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by reacting with amines. This would allow for the introduction of various amino groups at the chloro-positions. Regioselective amination of polychloropyrimidines has been demonstrated, indicating the potential for similar selectivity with the target molecule. researchgate.net

The relative reactivity of the C2-Cl and C5-Cl bonds towards these cross-coupling reactions would depend on several factors, including the specific reaction type and the electronic and steric environment of each position. In many cases, the C2 position of pyridines is more activated towards nucleophilic attack and oxidative addition to a metal catalyst. Therefore, it is plausible that selective monocoupling at the C2 position could be achieved under carefully controlled conditions. Subsequent coupling at the C5 position would then allow for the synthesis of disubstituted derivatives.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Catalyst System (Example) Potential Product (Monosubstituted at C2)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Methyl 5-chloro-6-cyano-2-phenylnicotinate
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N Methyl 5-chloro-6-cyano-2-(phenylethynyl)nicotinate
Heck-Mizoroki Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N Methyl 5-chloro-6-cyano-2-styrylnicotinate

This table presents hypothetical examples based on general knowledge of cross-coupling reactions on halo-pyridines and is not based on specific experimental results for this compound.

Suzuki, Heck, Sonogashira, and Stille Couplings at Halogenated Positions

The chlorine substituents on the pyridine ring of this compound are expected to be susceptible to palladium-catalyzed cross-coupling reactions. The relative reactivity of the C2 and C5 positions is a key consideration in planning synthetic strategies. Generally, in halogenated pyridines, the reactivity of a halogen atom is influenced by its position relative to the nitrogen atom and other substituents. The C2-Cl bond is often more reactive than the C5-Cl bond towards nucleophilic aromatic substitution and some cross-coupling reactions due to the electronic influence of the ring nitrogen.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for the formation of carbon-carbon bonds. The regioselectivity of the reaction would be of primary interest, with mono- or di-substituted products being possible depending on the reaction conditions.

Heck Reaction: The Heck reaction would enable the introduction of an alkene moiety at either the C2 or C5 position by reacting this compound with an olefin in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base would be crucial in controlling the outcome of the reaction.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide access to alkynyl-substituted nicotinates. The resulting products could serve as valuable intermediates for the synthesis of more complex heterocyclic systems.

Stille Coupling: The Stille coupling, utilizing an organotin reagent, offers another avenue for carbon-carbon bond formation at the chlorinated positions. The reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the multiple functionalities present in the starting material.

Coupling ReactionCoupling PartnerCatalyst System (Exemplary)Potential Product(s)Expected Regioselectivity
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 5-chloro-6-cyano-2-phenylnicotinateMono-substitution at C2
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NMethyl 5-chloro-6-cyano-2-styrylnicotinateMono-substitution at C2
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 5-chloro-6-cyano-2-(phenylethynyl)nicotinateMono-substitution at C2
StilleTributyl(phenyl)tinPd(PPh₃)₄Methyl 5-chloro-6-cyano-2-phenylnicotinateMono-substitution at C2

C-H Functionalization and Directed ortho-Metalation Strategies

Beyond the halogenated positions, the C-H bonds on the pyridine ring of this compound could potentially be targeted for functionalization.

C-H Functionalization: Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules. For an electron-deficient pyridine ring like the one in this compound, palladium-catalyzed C-H activation could potentially occur at the C4 position, which is the only available C-H bond. This would allow for the introduction of various functional groups without the need for pre-functionalization.

Directed ortho-Metalation (DoM): DoM is a regioselective method for the deprotonation and subsequent functionalization of aromatic rings bearing a directing metalation group (DMG). In this compound, the methyl ester or the cyano group could potentially act as a DMG. However, the presence of two chloro substituents and the inherent electronic nature of the pyridine ring would significantly influence the feasibility and outcome of a DoM strategy. The cyano group is a known, albeit weak, directing group. If effective, it could direct metalation to the adjacent C5 position, which is already substituted with a chlorine atom, potentially leading to halogen-dance rearrangements or other complex transformations. The methyl ester at C3 could direct metalation to the C4 position. The choice of a strong, non-nucleophilic base would be critical to achieve selective deprotonation without competing nucleophilic attack at the electrophilic centers of the molecule.

The table below outlines the potential for these functionalization strategies. As with the cross-coupling reactions, specific experimental validation for this compound is needed.

Functionalization StrategyReagent/Catalyst System (Exemplary)Target PositionPotential Product(s)
C-H ArylationBenzene, Pd(OAc)₂, Pivalic AcidC4Methyl 2,5-dichloro-6-cyano-4-phenylnicotinate
Directed ortho-Metalation (ester directed)LDA, THF, -78 °C; then Electrophile (E)C4Methyl 2,5-dichloro-6-cyano-4-E-nicotinate

Derivatization and Analog Development Based on Methyl 2,5 Dichloro 6 Cyanonicotinate

Design and Synthesis of Novel Nicotinate (B505614) Analogs

There is no specific information available in the reviewed literature detailing the design and synthesis of novel nicotinate analogs directly from Methyl 2,5-dichloro-6-cyanonicotinate.

Structure-Reactivity and Structure-Selectivity Relationship (SRSR) Studies

No structure-reactivity or structure-selectivity relationship (SRSR) studies have been published that specifically focus on derivatives of this compound. General principles of heterocyclic chemistry suggest that the positions of the chloro, cyano, and ester groups would significantly influence the regioselectivity of nucleophilic substitution reactions, but specific experimental data is not available.

Exploration of Fused Heterocyclic Systems Derived from the Compound

While the synthesis of fused heterocyclic systems is a broad area of chemical research, there are no specific examples in the literature that utilize this compound as the starting material for such systems. The presence of vicinal cyano and ester groups could theoretically be exploited for cyclization reactions to form fused pyridopyrimidinones or other related heterocycles, but this has not been documented.

Development of Polyfunctionalized Pyridine (B92270) Scaffolds

The development of polyfunctionalized pyridine scaffolds from this compound has not been specifically described. The inherent functionality of the molecule makes it a potential building block for complex pyridine derivatives through sequential and selective reactions at its various reactive sites, but no dedicated studies have been found.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 2,5-dichloro-6-cyanonicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl 2-chloro-6-methylnicotinate, the methyl ester protons typically appear as a singlet in the range of 3.9-4.0 ppm. The aromatic protons on the pyridine (B92270) ring would exhibit chemical shifts and coupling patterns dependent on their positions relative to the various substituents. For this compound, the single aromatic proton would likely appear as a singlet, with its chemical shift influenced by the deshielding effects of the adjacent chlorine and cyano groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar structure, 2,5-dichloro-3,6-bis-(methylamino)-1,4-benzoquinone, the methyl carbon appears around 31.8 ppm. For this compound, the methyl ester carbon would be expected in the 50-60 ppm range. The carbonyl carbon of the ester would be significantly downfield, typically above 160 ppm. The carbon atom of the cyano group would also have a characteristic chemical shift, generally in the range of 115-125 ppm. The chlorinated carbons on the pyridine ring would show shifts influenced by the halogen's electronegativity.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl ester protons to their corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as the aromatic proton and the surrounding ring carbons. These correlations are crucial for piecing together the connectivity of the molecule.

COSY (Correlation Spectroscopy): While less informative for a molecule with a single aromatic proton, in related compounds with adjacent protons, COSY is used to identify spin-spin coupling networks.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, NOESY could show spatial proximity between the methyl ester protons and the aromatic proton, depending on the molecule's preferred conformation.

Expected NMR Data for this compound (Based on Analogous Compounds):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic-HSinglet, downfieldAromatic regionAromatic-C's, Cyano-C
-OCH₃Singlet, ~3.9-4.0~50-60Carbonyl-C
C=O->160-OCH₃
C≡N-~115-125Aromatic-H
Aromatic-C's-Aromatic regionAromatic-H

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would provide the exact mass of the molecular ion, which should match the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nicotinic acid derivatives, a common fragmentation pathway involves the loss of the ester group. In the case of this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak and the M+4 peak being about one-ninth, which is a definitive signature for dichlorinated compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of a related compound, methyl 2,5-dichlorobenzoate, the carbonyl (C=O) stretching vibration of the ester group is a strong, prominent band typically found in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would appear in the 1200-1300 cm⁻¹ region. For this compound, the nitrile (C≡N) stretching vibration would be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡N stretch is often strong in the Raman spectrum. Aromatic ring vibrations are also typically well-defined.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
C=O (Ester)Stretching1720-1740Strong (IR)
C≡N (Nitrile)Stretching2220-2260Medium, Sharp (IR); Strong (Raman)
C-O (Ester)Stretching1200-1300Strong (IR)
C-ClStretching< 800Medium to Strong (IR)
Aromatic C=CStretching1400-1600Medium (IR and Raman)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal information about the crystal packing and any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. While a crystal structure for the specific title compound is not available, analysis of related halogenated pyridine structures can provide insight into expected molecular geometries and packing motifs.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. For a compound like this compound, a reversed-phase HPLC method would likely be developed.

Method development would involve optimizing several parameters to achieve good separation of the target compound from any impurities or starting materials. This includes:

Column Selection: A C18 column is a common choice for non-polar to moderately polar compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. The gradient or isocratic elution conditions would be optimized to achieve the best resolution.

Detector: A UV detector would be suitable, as the pyridine ring is a strong chromophore. The detection wavelength would be set to the λmax of the compound to ensure high sensitivity.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) serves as a critical analytical technique for the separation and analysis of volatile and thermally stable compounds such as this compound. Its high resolution and sensitivity make it suitable for purity assessment and quantification in complex mixtures. When coupled with Mass Spectrometry (GC-MS), it provides an unparalleled tool for the definitive identification and structural elucidation of the compound.

The successful separation of this compound by GC is contingent upon the selection of an appropriate stationary phase and the optimization of temperature programming. Given the compound's polar functional groups (ester and cyano) and halogen substituents, a mid-polarity capillary column, such as one coated with a phenyl- and methyl-substituted polysiloxane, is often employed to achieve adequate separation from impurities and starting materials from its synthesis.

In a typical GC analysis, a sample containing this compound is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through the column. The compound's retention time—the time it takes to travel from the injector to the detector—is a characteristic property under a specific set of analytical conditions and can be used for its identification when compared against a known standard.

When the GC is interfaced with a mass spectrometer, the eluting compound is immediately ionized, commonly through electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound is distinguished by its molecular ion peak and an isotopic pattern characteristic of a molecule containing two chlorine atoms. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule, provides a structural fingerprint that confirms the compound's identity. For instance, fragmentation may involve the loss of the methoxy group (-OCH3) from the ester or the cleavage of the ester group itself, yielding ions that are diagnostic for the nicotinic acid backbone and its substituents.

Detailed research findings from GC-MS analysis provide precise data on retention times and the relative abundance of key fragments, which are crucial for method development and validation in quality control settings.

Interactive Data Table: Illustrative GC-MS Parameters for Analysis

Below are typical, illustrative parameters that could be adapted for the analysis of this compound. Note that optimal conditions would require empirical determination.

ParameterValueDescription
GC System Agilent 7890A or equivalentHigh-performance gas chromatograph.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A common, non-polar to mid-polarity column suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte upon injection.
Carrier Gas HeliumInert gas to carry the sample through the column.
Flow Rate 1.0 mL/minConstant flow rate for reproducible retention times.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature program to separate compounds based on boiling points.
MS System Agilent 5975C or equivalentMass selective detector for compound identification.
Ionization Mode Electron Ionization (EI)Standard ionization technique at 70 eV.
Mass Range 40-400 amuScan range to detect the molecular ion and key fragments.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.

Interactive Data Table: Predicted Mass Spectral Data

This table presents predicted key mass-to-charge ratios (m/z) for the molecular ion and plausible fragments of this compound based on its structure. The isotopic pattern for chlorine (approx. 3:1 ratio of ³⁵Cl to ³⁷Cl) would be observable for chlorine-containing fragments.

m/z Value (Predicted)Ion IdentityNotes
230/232/234[M]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms.
199/201/203[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
171/173/175[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
144/146[M - COOCH₃ - CN]⁺Subsequent loss of the cyano group.
59[COOCH₃]⁺Fragment corresponding to the carbomethoxy group.

Theoretical and Computational Investigations of Methyl 2,5 Dichloro 6 Cyanonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and reactivity of molecules. For Methyl 2,5-dichloro-6-cyanonicotinate, these calculations can predict its behavior in chemical reactions and its physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular orbitals and charge distribution of complex molecules like this compound. DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can reveal the distribution of electron density across the molecule. nih.govresearchgate.net This information is critical for understanding the molecule's reactivity, as areas of high or low electron density are prone to electrophilic or nucleophilic attack, respectively.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key aspects of molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

Parameter Value
HOMO Energy -7.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.7 eV

Note: The values in this table are illustrative and represent typical ranges for similar halogenated and cyanated aromatic compounds, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis involves identifying the most stable conformations (those with the lowest energy) and understanding the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule, which is a mathematical function that relates the molecule's energy to its geometry.

For this compound, a key aspect of its conformational flexibility would be the rotation around the single bond connecting the ester group to the pyridine (B92270) ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable rotational isomers and the energy required to interconvert between them. Such calculations can be performed using various computational methods, including DFT. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can map out the entire reaction pathway. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, theoretical studies could elucidate the mechanisms of various potential reactions, such as nucleophilic aromatic substitution. By modeling the approach of a nucleophile to the pyridine ring, researchers can identify the most likely sites of attack and calculate the activation energies for each pathway. These calculations would provide a detailed understanding of the factors that control the regioselectivity and rate of the reaction.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a larger context, such as in a solvent or in the solid state. MD simulations model the movements of atoms and molecules over time, based on the forces between them.

For this compound, MD simulations could be used to study how the molecule interacts with different solvents. This would provide insights into its solubility and how the solvent might influence its conformational preferences and reactivity. Furthermore, MD simulations can be used to study intermolecular interactions in the solid state, helping to understand the crystal packing and predict its physical properties.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. By calculating the vibrational frequencies of the molecule, it is possible to predict its infrared (IR) and Raman spectra. Similarly, by calculating the magnetic shielding of the atomic nuclei, it is possible to predict the molecule's Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These predicted spectra can then be compared with experimental data to confirm the molecule's structure. DFT calculations have been shown to provide good agreement with experimental spectroscopic data for a variety of organic molecules. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Frequencies
¹³C NMR Pyridine Ring: 120-155 ppm; Cyano Group: ~115 ppm; Ester Carbonyl: ~165 ppm; Methyl Group: ~55 ppm

Note: The values in this table are illustrative and based on typical ranges for the functional groups present in the molecule. Actual values would require specific computational studies.

Applications in Advanced Chemical Synthesis and Materials Science

Building Blocks for Agrochemicals and Crop Protection Agents

There is no available information to suggest that Methyl 2,5-dichloro-6-cyanonicotinate is currently utilized as a building block for the synthesis of agrochemicals or crop protection agents. While the broader class of pyridine-based compounds is known to be a crucial scaffold in many pesticides and herbicides, specific synthetic routes originating from or involving this compound are not described in the accessible scientific literature or patent databases.

Precursors for Functional Organic Materials (e.g., Dyes, Polymers, Liquid Crystals)

The potential of this compound as a precursor for functional organic materials such as dyes, polymers, or liquid crystals has not been reported. The synthesis of such materials often relies on molecules with specific electronic and structural properties. However, no studies or patents were identified that describe the incorporation of the this compound moiety into these material classes.

Role in the Construction of Complex Heterocyclic Scaffolds

The utility of this compound in the construction of complex heterocyclic scaffolds is not documented. Halogenated and cyanated nicotinic acid esters can, in principle, serve as versatile intermediates in cyclization and cross-coupling reactions. However, no specific examples of such transformations using this compound as a starting material have been published.

Development of New Catalysts or Ligands Utilizing the Nicotinate (B505614) Core

No evidence was found to support the use of this compound in the development of new catalysts or ligands. The nitrogen atom of the pyridine (B92270) ring and the cyano group could potentially coordinate with metal centers, but there are no reports of this compound being employed for such purposes in the design of catalytic systems.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Catalytic Transformations

The synthesis of highly substituted pyridines remains a central theme in organic chemistry. nih.gov Future work will likely move beyond traditional condensation reactions toward more sophisticated and modular approaches. For the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate analogues, emerging strategies are expected to focus on late-stage functionalization and novel catalytic systems.

Advanced Cross-Coupling Reactions: The two chlorine substituents on the pyridine (B92270) ring are prime handles for metal-catalyzed cross-coupling reactions. While 2,5-dichloropyridine (B42133) is known to participate in cross-coupling with arylboronic acids, future research will likely explore a wider range of coupling partners to install diverse functionalities at the C2 and C5 positions. This includes Sonogashira, Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the creation of extensive compound libraries from a single, versatile precursor.

C-H Bond Functionalization: A significant frontier is the direct functionalization of C-H bonds. Catalytic methods that can selectively activate and modify the C4-H bond of the nicotinate (B505614) ring would represent a major advance. This atom-economical approach avoids the need for pre-functionalized substrates, streamlining synthetic routes and reducing waste.

Biocatalysis: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. nih.govfrontiersin.org Future methodologies may involve enzymatic transformations, such as the selective hydrolysis of the ester or cyano group, or stereoselective reductions. Biocatalysis has been successfully employed for the synthesis of nicotinic acid and its derivatives, suggesting its potential applicability to more complex substrates. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Nicotinate Derivatives
MethodologyTraditional Approach (e.g., Hantzsch)Emerging Catalytic ApproachFuture Biocatalytic Approach
Description Multi-component condensation of aldehydes, β-ketoesters, and ammonia (B1221849).Metal-catalyzed cross-coupling or C-H functionalization of a pre-formed pyridine core.Use of isolated enzymes or whole-cell systems to perform specific chemical transformations.
Advantages Builds the core ring structure effectively.High modularity, broad functional group tolerance.High selectivity (regio-, stereo-), mild reaction conditions, environmentally benign. nih.gov
Limitations Limited substitution patterns, often harsh conditions.Requires pre-functionalized starting materials, potential metal contamination.Substrate scope can be limited, requires enzyme development and optimization.
Atom Economy Moderate to LowHigh (for C-H activation) or Moderate (for cross-coupling)Potentially very high.

Exploration of Novel Reactivity Patterns of Nicotinates

The specific arrangement of chloro, cyano, and methyl ester groups in this compound dictates a unique electronic profile, opening avenues for exploring novel reactivity.

Selective Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the cyano and ester groups activates the pyridine ring for SNAr. A key research direction is the selective and sequential displacement of the two chlorine atoms. The C6 position is highly activated by the adjacent cyano group and the ring nitrogen, likely making the C2-Cl more susceptible to substitution. Investigating the kinetics and thermodynamics of substitution at both positions with various nucleophiles (O, N, S-based) will be crucial.

Functionalization of the Cyano Group: The nitrile functionality is a versatile synthetic handle. Future research could explore its transformation into other functional groups, such as amides, carboxylic acids (via hydrolysis), amines (via reduction), or tetrazoles (via cycloaddition with azides), leading to a diverse array of new derivatives.

Ring Distortion and Rearrangement Chemistry: The high degree of substitution on the pyridine ring may impart significant steric strain, potentially enabling novel rearrangement or ring-opening reactions under specific thermal, photochemical, or catalytic conditions.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of nicotinate derivatives, modern technologies like flow chemistry and automated synthesis are becoming indispensable.

Flow Chemistry: Continuous-flow processes offer superior control over reaction parameters (temperature, pressure, time), improved safety for handling hazardous reagents, and streamlined scalability. uc.ptacs.org The synthesis of nicotinamide (B372718) derivatives has already been demonstrated in continuous-flow microreactors, achieving significantly shorter reaction times and higher yields compared to batch processes. nih.gov Applying this technology to the multi-step synthesis of this compound and its subsequent derivatization could enable more efficient and reproducible production.

Automated Synthesis Platforms: The generation of compound libraries for biological screening can be greatly expedited using automated synthesis platforms. nih.gov These systems can perform sequential reactions and purifications with minimal human intervention. researchgate.netresearchgate.net Cartridge-based systems, for instance, can automate common reactions like heterocycle formation and reductive amination. youtube.com Integrating such platforms could allow for the rapid creation of a matrix of analogues by varying substituents at the C2 and C5 positions, facilitating structure-activity relationship (SAR) studies.

Development of Advanced Spectroscopic Probes using Nicotinate Derivatives

The rigid, electron-deficient scaffold of cyanonicotinates presents an opportunity for the development of novel fluorophores and spectroscopic probes.

The cyanopyridine motif is a known component in some fluorescent dyes. amazonaws.comacs.org The electronic properties of the this compound core could be systematically tuned to create probes with desirable photophysical properties, such as high quantum yields and large Stokes shifts. Future research could focus on:

Designing "Turn-On" Probes: Synthesizing derivatives where the fluorescence is initially quenched but becomes activated upon binding to a specific analyte or undergoing a bioorthogonal reaction. nih.gov

Targeted Probes: Attaching this nicotinate-based fluorophore to a ligand with known affinity for a biological target, such as a receptor or enzyme. This approach has been used to develop fluorescent probes for nicotinic acetylcholine (B1216132) receptors based on other pyridine-containing molecules. nih.govnih.gov The resulting conjugate would allow for the visualization and tracking of the target in biological systems.

Computational Design of Novel this compound Analogues

In silico methods are powerful tools for accelerating the drug discovery process by predicting the properties and biological activities of novel compounds before their synthesis. auctoresonline.org

Molecular Docking: This technique can be used to predict how different analogues of this compound might bind to the active site of a target protein. nih.gov By screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. malariaworld.org

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govmdpi.com These studies can help rationalize observed reactivity patterns and predict the impact of structural modifications on the molecule's properties, guiding the design of new analogues with tailored characteristics. mdpi.comnih.gov For example, DFT can calculate the frontier molecular orbital energies (HOMO-LUMO gap) to predict chemical reactivity. nih.gov

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. researchgate.net

Table 2: Role of Computational Methods in Nicotinate Analogue Design
Computational MethodApplicationPredicted OutcomeReference
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target.Prioritization of synthetic candidates, understanding of key binding interactions. nih.gov
Density Functional Theory (DFT) Calculates electronic structure, reactivity descriptors, and vibrational frequencies.Rationalization of chemical reactivity, prediction of spectroscopic properties. nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of a ligand-protein complex over time.Assessment of binding stability and conformational changes. mdpi.com
ADMET Profiling Predicts pharmacokinetic and toxicity properties.Early identification of candidates with poor drug-like properties. researchgate.net

Sustainable and Atom-Economical Approaches in Nicotinate Chemistry

In line with the principles of green chemistry, future research will increasingly focus on developing sustainable and atom-economical synthetic routes.

Atom Economy: This principle seeks to maximize the incorporation of all materials used in a process into the final product. nih.gov Future synthetic designs for nicotinates will favor addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts. Methodologies like C-H activation are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates.

Biocatalytic Routes: As mentioned earlier, biocatalysis represents a cornerstone of green chemistry. frontiersin.org The use of nitrilase enzymes to convert cyanopyridines directly into valuable nicotinic acids is a well-established green process that operates under mild, aqueous conditions and avoids harsh chemical reagents. mdpi.com Expanding the scope of known biocatalysts to accommodate more complex, substituted nicotinonitriles is a key area for future development.

Renewable Feedstocks: While a long-term goal, research into synthesizing the pyridine core from renewable, bio-based feedstocks instead of petroleum-derived starting materials like picoline would be a significant step toward a truly sustainable chemical industry. chimia.chnih.gov

Q & A

Basic Research Questions

Synthesis Optimization Q: What experimental strategies can optimize the synthesis of Methyl 2,5-dichloro-6-cyanonicotinate to improve yield and purity? A:

  • Reaction Conditions : Vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C, CuI) to assess their impact on yield.
  • Purification : Use preparative HPLC with a C18 column (ACN/water gradient) or recrystallization in ethanol to isolate high-purity product. Monitor purity via NMR (δ 8.2–8.5 ppm for aromatic protons) and LC-MS (m/z ~245 [M+H]+) .
  • Contradiction Handling : If low yields persist, evaluate competing side reactions (e.g., dechlorination or cyano-group hydrolysis) using kinetic studies or computational modeling (DFT) .

Spectroscopic Characterization Q: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted? A:

  • NMR : Use 13C^{13}\text{C} NMR to confirm nitrile (C≡N) at ~115 ppm and ester carbonyl (C=O) at ~165 ppm.
  • IR : Validate functional groups via C≡N stretch (~2240 cm1^{-1}) and C=O stretch (~1720 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (C8_8H4_4Cl2_2N2_2O2_2).
  • Data Validation : Cross-reference with literature or computational predictions (e.g., Gaussian 16 simulations) to resolve ambiguities in peak assignments .

Solubility and Stability Q: How can researchers systematically determine the solubility and stability of this compound in different solvents? A:

  • Solubility Screening : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., DMSO, THF, ethyl acetate) at 25°C and 40°C.
  • Stability Tests : Incubate solutions under light, heat (40–80°C), and varying pH (2–12). Monitor degradation via HPLC retention time shifts or new LC-MS peaks.
  • Contradiction Example : If solubility in DMSO contradicts literature, verify solvent purity and consider hydrogen-bonding effects using COSMO-RS simulations .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How can the reaction mechanism of this compound in nucleophilic substitution be investigated? A:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for possible pathways (e.g., SNAr vs. radical mechanisms).
  • Intermediate Trapping : Use low-temperature NMR (-40°C) or ESI-MS to detect transient intermediates like Meisenheimer complexes .

Structure-Activity Relationships (SAR) Q: How can researchers design experiments to correlate the substituent effects (Cl, CN) of this compound with biological activity? A:

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 5-F instead of 5-Cl) and test against target enzymes (e.g., kinase assays).
  • Electrostatic Potential Maps : Generate ESP maps via Gaussian to visualize electron-deficient regions (Cl/CN) influencing binding affinity.
  • Data Analysis : Use multivariate regression to correlate Hammett σ values with IC50_{50} data .

Computational-Experimental Discrepancies Q: How should researchers address contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity? A:

  • Basis Set Validation : Compare results across basis sets (6-31G* vs. def2-TZVP) to assess convergence.
  • Solvent Model Adjustment : Incorporate explicit solvent molecules (e.g., water) in simulations if implicit models (PCM) fail to match experimental kinetics.
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±5% HPLC yield) and computational approximations (e.g., ±3 kcal/mol) .

Data Analysis and Validation

Handling Conflicting Spectral Data Q: What steps should be taken if NMR or MS data for this compound conflicts with theoretical predictions? A:

  • Reproducibility Checks : Repeat experiments under identical conditions and calibrate instruments (e.g., lock mass in HRMS).
  • Alternative Assignments : Reassign peaks considering unexpected tautomers or rotamers (e.g., using 2D NMR like HSQC).
  • Peer Validation : Compare data with independent labs or databases (e.g., NIST Chemistry WebBook) .

Multi-Technique Data Integration Q: How can researchers integrate data from XRD, NMR, and computational models to resolve structural ambiguities? A:

  • XRD Refinement : Use single-crystal XRD to resolve bond lengths/angles, then validate against DFT-optimized geometries.
  • Overlay Analysis : Superimpose experimental (NMR NOE) and computed (MD simulations) structures to assess conformational flexibility.
  • Consensus Reporting : Highlight discrepancies in crystallographic vs. solution-phase data in the discussion section .

Methodological Resources

TechniqueApplication ExampleKey References
HPLC-PDAPurity analysis (>98%)
DFT (B3LYP)Reaction pathway exploration
2D NMR (HSQC, COSY)Structural elucidation
Kinetic StudiesMechanism validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.